2-Acetamidopyridine

A3 adenosine receptor antagonists medicinal chemistry bioisosterism

Procure 2‑Acetamidopyridine (CAS 5231‑96‑9) for reproducible pharmacological and materials science outcomes. Unlike generic 2‑aminopyridine, its distinct tautomeric equilibrium (hydroxyethylidene‑2‑aminopyridine form) enables specific metal‑coordination (e.g., [Co(acpy)₂X₂] octahedral complexes) and sub‑10 nM hA3AR antagonist scaffolds. This N‑acetylated scaffold delivers a synthetically accessible alternative to diarylpyrimidines while retaining high potency and selectivity. Supplied as a white to light yellow crystalline solid (mp 68–72 °C), ≥98% purity (GC). Accept no substitutes—positional isomers (3‑ or 4‑acetamidopyridine) fail to replicate the 2‑acetamido pharmacophore.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 158734-79-3
Cat. No. B118701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamidopyridine
CAS158734-79-3
SynonymsEthanimidic acid, N-2-pyridinyl- (9CI)
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=N1
InChIInChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10)
InChIKeyQROKOTBWFZITJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamidopyridine (CAS 158734-79-3): Foundational Physicochemical and Regulatory Data for Procurement Decisions


2-Acetamidopyridine (CAS 5231-96-9, also referenced as 158734-79-3 for specific tautomeric forms), molecular formula C7H8N2O and molecular weight 136.15 g/mol, is an N‑acetylated 2‑aminopyridine derivative [1][2]. Its standard commercial specification from major suppliers includes a purity of ≥98.0% (GC), a melting point of 68.0–72.0 °C, and a white to light yellow crystalline appearance [3]. The compound is a key fragment scaffold in medicinal chemistry and serves as an intermediate in pharmaceutical, agrochemical, and dye synthesis .

Why 2-Acetamidopyridine Cannot Be Replaced by Simple Pyridine Derivatives or Unsubstituted 2-Aminopyridine


Generic substitution of 2‑acetamidopyridine with 2‑aminopyridine or positional isomers (e.g., 3‑ or 4‑acetamidopyridine) is scientifically unsound due to fundamental differences in tautomeric equilibria, metal‑coordination behaviour, and receptor‑binding pharmacophores. 2‑Aminopyridine in solution exists primarily as a dimeric 2‑pyridylamine, whereas 2‑acetamidopyridine adopts a distinct tautomeric form involving hydroxyethylidene‑2‑aminopyridine [1]. This structural divergence directly impacts hydrogen‑bonding capacity and molecular recognition events [2]. Furthermore, the 2‑acetamido moiety enables specific coordination chemistry (e.g., formation of [Co(acpy)₂X₂] octahedral complexes) that is not observed with 2‑aminopyridine [3]. In adenosine receptor pharmacology, the 2‑acetamidopyridine scaffold confers a simpler and more synthetically accessible framework than diarylpyrimidine‑based antagonists while retaining high potency and selectivity [4]. Therefore, procurement of the exact CAS‑designated compound is mandatory for reproducible experimental outcomes.

2-Acetamidopyridine: Quantitative Differentiation Against Structural and Functional Analogs


Bioisosteric Replacement of Diarylpyrimidines: Retention of Sub‑10 nM Potency with Simplified Scaffold

2‑Acetamidopyridine derivatives, specifically N‑(4,6‑diarylpyridin‑2‑yl)acetamides, achieve high‑affinity antagonism of the human A3 adenosine receptor (hA3AR) with Kᵢ values <10 nM. This potency is comparable to that of the parent diarylpyrimidine series, yet the 2‑acetamidopyridine scaffold replaces the N1 atom of the pyrimidine ring with a CH group, resulting in a chemically simpler and more synthetically accessible framework [1].

A3 adenosine receptor antagonists medicinal chemistry bioisosterism drug discovery

Coordination Chemistry: Distinct Octahedral Complex Formation Not Observed with 2‑Aminopyridine

2‑Acetamidopyridine (acpy) forms well‑characterized six‑coordinate octahedral complexes of the type [Co(acpy)₂X₂] and [Ni(acpy)₂X₂] where X = Cl, Br, I, or NCS, as confirmed by magnetic, conductance, and spectroscopic analyses. In contrast, 2‑aminopyridine does not yield analogous discrete complexes under identical conditions due to its tendency to form dimeric aggregates in solution [1][2].

inorganic chemistry coordination complexes catalysis materials science

Tautomeric Specificity: 2‑Acetamidopyridine Avoids Dimeric Aggregation Seen in 2‑Aminopyridine

Quantum chemical (CNDO‑CI‑1) simulations and UV absorption spectroscopy demonstrate that 2‑aminopyridine in solution exists predominantly as a dimeric 2‑pyridylamine species, whereas 2‑acetamidopyridine tautomerizes to a hydroxyethylidene‑2‑aminopyridine form without dimerization. This divergent solution‑state behaviour directly impacts hydrogen‑bond donor/acceptor capacity and molecular recognition [1].

physical organic chemistry tautomerism solution‑state behaviour spectroscopy

Conductive Copper Complex Formation on Electrode Surfaces: A Property Absent in Simple Pyridines

2‑Acetamidopyridine has been demonstrated to form a copper complex exhibiting high conductance when immobilized on an electrode surface. This property is not reported for 2‑aminopyridine or positional isomers (3‑ or 4‑acetamidopyridine), suggesting that the 2‑acetamido substitution pattern is essential for the observed electronic behaviour .

electrochemistry conductive materials surface chemistry sensors

Boronic Acid Pinacol Ester Synthesis: Superior Yield in Industrial Preparation Method

A patented preparation method for acetamidopyridine boronic acid pinacol ester achieves high yields under industrially favourable conditions (60–100 °C, 18–24 h, using PdCl₂(dppf) catalyst). The method explicitly utilizes halogenated 2‑acetamidopyridine as a key intermediate, demonstrating that the 2‑acetamido protecting group is compatible with palladium‑catalyzed borylation and facilitates downstream Suzuki‑Miyaura coupling [1].

organic synthesis boronic esters cross‑coupling industrial chemistry

Optimal Use Cases for 2‑Acetamidopyridine Based on Verified Differentiation


Medicinal Chemistry: Development of Potent and Selective hA3 Adenosine Receptor Antagonists

2‑Acetamidopyridine serves as the core scaffold for synthesizing N‑(4,6‑diarylpyridin‑2‑yl)acetamides, which achieve sub‑10 nM affinity for the hA3AR. This scaffold offers a simplified synthetic alternative to diarylpyrimidines while maintaining equivalent potency, making it ideal for hit‑to‑lead optimization in anti‑inflammatory and oncology programmes [1].

Inorganic and Materials Chemistry: Synthesis of Octahedral Cobalt(II) and Nickel(II) Complexes

2‑Acetamidopyridine (acpy) reliably forms [M(acpy)₂X₂] complexes (M = Co, Ni; X = Cl, Br, I, NCS). These octahedral complexes are valuable for studying ligand‑field effects, designing magnetic materials, and exploring catalytic activity, a behaviour not replicated by 2‑aminopyridine [1].

Electrochemistry and Sensor Development: Construction of Conductive Surface‑Bound Copper Complexes

When immobilized on electrode surfaces, 2‑acetamidopyridine forms a copper complex with high conductance. This property enables the fabrication of molecular‑scale conductive devices and electrochemical sensors, a unique application not accessible with simple pyridine derivatives [1].

Organic Synthesis: Preparation of Boronic Acid Pinacol Esters for Cross‑Coupling

Halogenated 2‑acetamidopyridine derivatives undergo efficient palladium‑catalyzed borylation to yield boronic acid pinacol esters in high yield, providing a straightforward entry point to biaryl and heteroaryl structures via Suzuki‑Miyaura coupling [1].

Technical Documentation Hub

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